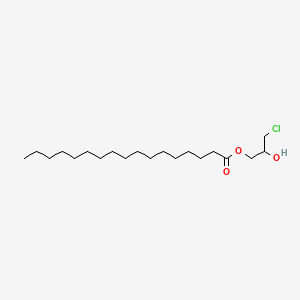
3-Chlor-2-hydroxypropylheptadecanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Heptandecanoyl-3-chloropropanediol is an organic compound that belongs to the class of esters It is derived from heptadecanoic acid and 3-chloro-2-hydroxypropyl alcohol
Wissenschaftliche Forschungsanwendungen
rac 1-Heptandecanoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is used in the study of lipid metabolism and as a model compound for understanding the behavior of similar esters in biological systems.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxypropyl heptadecanoate typically involves the esterification of heptadecanoic acid with 3-chloro-2-hydroxypropyl alcohol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-2-hydroxypropyl heptadecanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 3-chloro-2-hydroxypropyl heptadecanoate.
Analyse Chemischer Reaktionen
Types of Reactions
rac 1-Heptandecanoyl-3-chloropropanediol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols and alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out in anhydrous solvents, such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-2-hydroxypropyl heptadecanoate, 3-amino-2-hydroxypropyl heptadecanoate, and 3-thio-2-hydroxypropyl heptadecanoate.
Oxidation Reactions: Products include 3-chloro-2-oxopropyl heptadecanoate and 3-chloro-2-hydroxypropyl heptadecanoate.
Reduction Reactions: Products include 3-chloro-2-hydroxypropyl heptadecanol and heptadecanol.
Wirkmechanismus
The mechanism of action of 3-chloro-2-hydroxypropyl heptadecanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of heptadecanoic acid and 3-chloro-2-hydroxypropyl alcohol. These products can further participate in metabolic pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-hydroxypropyl methacrylate
- 3-Chloro-2-hydroxypropyl trimethylammonium chloride
- 3-Chloro-2-hydroxypropyl acrylate
Uniqueness
rac 1-Heptandecanoyl-3-chloropropanediol is unique due to its long heptadecanoate chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and lubricants. Additionally, the presence of both hydroxyl and chloro groups provides versatility in chemical modifications and reactions.
Eigenschaften
IUPAC Name |
(3-chloro-2-hydroxypropyl) heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,22H,2-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJUXUGMOYWYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675918 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87505-04-2 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














